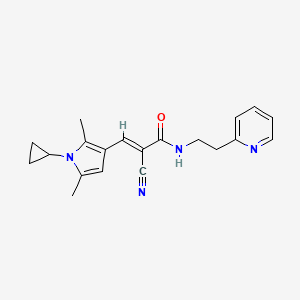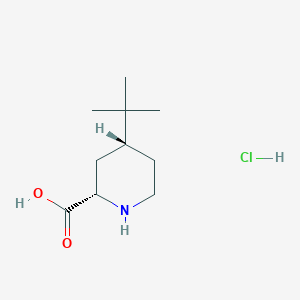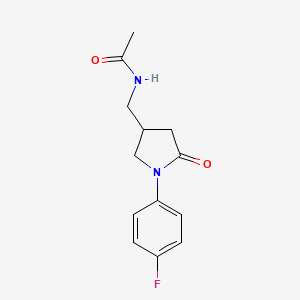![molecular formula C16H19ClN2O3 B2380358 N-(2-(7-cloro-3-oxo-2,3-dihidrobenzo[f][1,4]oxazepin-4(5H)-il)etil)ciclobutanocarboxamida CAS No. 2034226-50-9](/img/structure/B2380358.png)
N-(2-(7-cloro-3-oxo-2,3-dihidrobenzo[f][1,4]oxazepin-4(5H)-il)etil)ciclobutanocarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclobutanecarboxamide is a synthetic organic compound
Aplicaciones Científicas De Investigación
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclobutanecarboxamide has diverse scientific research applications:
Chemistry: : Used as a building block in synthetic organic chemistry for creating complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Studied for possible therapeutic uses, including anti-inflammatory and anticancer activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound is synthesized through a multi-step process. Typically, the synthesis involves:
Formation of the oxazepine core: : Starting from a benzoic acid derivative, a cyclization reaction is performed in the presence of suitable dehydrating agents to form the oxazepine structure.
Chlorination: : Introduction of the chloro substituent is achieved using chlorinating reagents like thionyl chloride or phosphorus trichloride under controlled conditions.
Amidation: : The final step involves reacting the resulting intermediate with cyclobutanecarboxylic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base to form the target amide compound.
Industrial Production Methods
Industrial production methods involve scaling up the laboratory procedures with modifications to improve yield, cost-efficiency, and environmental sustainability. Catalysts and optimized reaction conditions are employed to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Reactions with oxidizing agents such as potassium permanganate, forming higher oxidation state products.
Reduction: : Reacting with reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions on the aromatic ring or amide nitrogen.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halogenating agents, alkylating agents.
Major Products
The major products formed depend on the specific reactions:
Oxidation: : Hydroxylated derivatives.
Reduction: : Reduced intermediates with altered functional groups.
Substitution: : Compounds with new substituents on the aromatic ring or amide nitrogen.
Mecanismo De Acción
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. It exerts its effects by:
Binding to active sites: : Inhibiting enzyme activity or blocking receptor-ligand interactions.
Pathway modulation: : Affecting signaling pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(7-chloro-2,3-dihydro-3-oxo-1,4-benzoxazepin-4-yl)ethyl)acetamide: : Features a similar oxazepine core but different substituents.
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]thiazepin-4(5H)-yl)ethyl)cyclopentanecarboxamide: : Contains a thiazepine core and cyclopentanecarboxamide moiety.
Unique Features
Chloro substituent: : Influences the compound's reactivity and binding affinity.
Oxazepine core: : Imparts distinct structural and electronic properties, enhancing its potential biological activity.
Conclusion
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclobutanecarboxamide is a compound with intriguing chemical properties and diverse applications. Its synthesis, reactivity, and potential in various fields make it a subject of ongoing research and interest.
Propiedades
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c17-13-4-5-14-12(8-13)9-19(15(20)10-22-14)7-6-18-16(21)11-2-1-3-11/h4-5,8,11H,1-3,6-7,9-10H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBISEFIDNTSJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2380277.png)


![2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B2380281.png)
![1-(2-Ethoxyphenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2380283.png)
![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2380288.png)
![2-(3,5-Dimethoxybenzoyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2380289.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2380291.png)
![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-[benzyl(methyl)amino]-3-methylpurine-2,6-dione](/img/structure/B2380292.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2380294.png)
![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide](/img/structure/B2380295.png)
![(Z)-8-(furan-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2380296.png)
![6-(4-Bromo-phenyl)-dibenzo[c,e]azepine-5,7-dione](/img/structure/B2380297.png)
